molecular formula C10H6F6O B12442856 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde CAS No. 1260878-79-2

2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde

Cat. No.: B12442856
CAS No.: 1260878-79-2
M. Wt: 256.14 g/mol
InChI Key: VGZYUKBKRUURQG-UHFFFAOYSA-N
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Description

2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which undergoes a series of reactions including trifluoromethylation and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-[2,5-Bis(trifluoromethyl)phenyl]acetic acid.

    Reduction: 2-[2,5-Bis(trifluoromethyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(trifluoromethyl)phenylacetic acid
  • 3,5-Bis(trifluoromethyl)phenylacetonitrile

Uniqueness

2-[2,5-Bis(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl groups and the aldehyde moiety, which confer distinct reactivity and properties compared to similar compounds. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

CAS No.

1260878-79-2

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C10H6F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,4-5H,3H2

InChI Key

VGZYUKBKRUURQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC=O)C(F)(F)F

Origin of Product

United States

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